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Compound of Interest

Compound Name: 5-Fluoro-2-formylpyridine

Cat. No.: B112449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-Fluoro-2-formylpyridine and

its key derivatives, 5-Fluoro-2-pyridinemethanol and 5-Fluoro-2-pyridinecarboxylic acid. The

information presented is supported by experimental data found in chemical literature and

databases, offering a valuable resource for the synthesis, identification, and application of

these compounds in pharmaceutical and materials science research.

Introduction
5-Fluoro-2-formylpyridine is a versatile heterocyclic aldehyde that serves as a crucial building

block in the synthesis of various biologically active molecules. The presence of a fluorine atom

at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing

the reactivity of the formyl group and providing a site for potential intermolecular interactions.

Understanding the spectroscopic characteristics of 5-Fluoro-2-formylpyridine and its simple

oxidized and reduced derivatives is fundamental for reaction monitoring, quality control, and

structural elucidation. This guide presents a comparative analysis of their Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)

data.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Fluoro-2-formylpyridine, 5-

Fluoro-2-pyridinemethanol, and 5-Fluoro-2-pyridinecarboxylic acid.
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Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

5-Fluoro-2-formylpyridine

~9.9 (s, 1H, -CHO), ~8.6 (d,

1H, H6), ~8.0 (dd, 1H, H4),

~7.6 (dd, 1H, H3)

~192 (C=O), ~165 (C-F), ~152

(C6), ~140 (C2), ~125 (C4),

~122 (C3)

5-Fluoro-2-pyridinemethanol

~8.4 (d, 1H, H6), ~7.8 (dd, 1H,

H4), ~7.4 (dd, 1H, H3), ~5.4 (t,

1H, -OH), ~4.7 (d, 2H, -CH₂-)

~162 (C-F), ~158 (C2), ~148

(C6), ~135 (C4), ~121 (C3),

~63 (-CH₂OH)

5-Fluoro-2-pyridinecarboxylic

acid

~13.0 (br s, 1H, -COOH), ~8.7

(d, 1H, H6), ~8.2 (dd, 1H, H4),

~7.8 (dd, 1H, H3)

~165 (C=O), ~164 (C-F), ~151

(C6), ~148 (C2), ~127 (C4),

~123 (C3)

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound IR (cm⁻¹) UV-Vis (λmax, nm) Mass Spec (m/z)

5-Fluoro-2-

formylpyridine

~1710 (C=O stretch),

~2820, ~2720 (C-H

aldehyde stretch),

~1600, ~1470 (C=C,

C=N stretch)

~260, ~310
125 (M⁺), 124 (M-H)⁺,

96 (M-CHO)⁺

5-Fluoro-2-

pyridinemethanol

~3300 (O-H stretch,

broad), ~1600, ~1475

(C=C, C=N stretch),

~1030 (C-O stretch)

~265

127 (M⁺), 126 (M-H)⁺,

108 (M-OH)⁺, 96 (M-

CH₂OH)⁺

5-Fluoro-2-

pyridinecarboxylic

acid

~3000 (O-H stretch,

very broad), ~1700

(C=O stretch), ~1600,

~1480 (C=C, C=N

stretch)

~270
141 (M⁺), 124 (M-

OH)⁺, 96 (M-COOH)⁺
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Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: Varian E-390 NMR spectrometer or equivalent.[1]

¹H NMR Acquisition:

Frequency: 400 MHz

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Frequency: 100 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal

standard.
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the

Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid

sample directly on the ATR crystal.

Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: Identify characteristic absorption bands and assign them to specific functional

groups and vibrational modes. The carbonyl stretch (C=O) of aromatic aldehydes typically

appears around 1700-1720 cm⁻¹.[2] Aldehydes also show characteristic C-H stretching

bands around 2700-2800 cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

Instrumentation: UV-Vis spectrophotometer.

Data Acquisition:

Wavelength Range: 200-400 nm for these compounds.
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Scan Speed: Medium.

Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum

absorbance (λmax). These absorptions correspond to π → π* and n → π* electronic

transitions within the molecule.[3]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system, such as direct infusion or after separation by Gas Chromatography

(GC-MS) or Liquid Chromatography (LC-MS).

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Ionization (EI mode):

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments.

Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The

fragmentation pattern provides valuable information about the molecular structure. For

aldehydes, common fragmentations include the loss of a hydrogen radical (M-1) and the

formyl radical (M-29).

Visualization of Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic relationship between the compared compounds

and a typical analytical workflow for their characterization.
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Synthetic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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